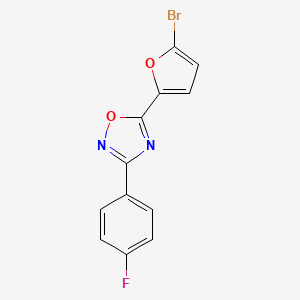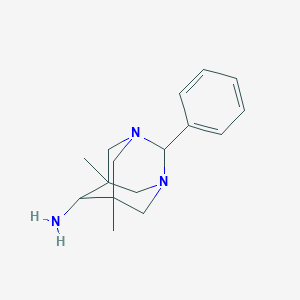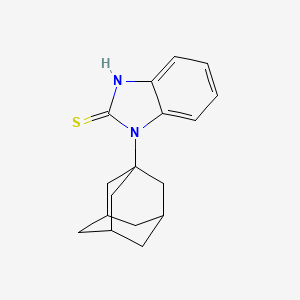
1-(1-adamantyl)-1H-benzimidazole-2-thiol
Übersicht
Beschreibung
Adamantyl is a common moiety in chemistry due to its unique properties. It is a bulky, three-dimensional structure that is derived from adamantane . Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . The thiol group (-SH) is an organosulfur compound that is similar to the hydroxyl group (-OH) in alcohols .
Synthesis Analysis
While specific synthesis methods for “1-(1-adamantyl)-1H-benzimidazole-2-thiol” are not available, similar compounds have been synthesized through various methods. For instance, adamantyl heterocyclic compounds have been synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar adamantyl compounds have been involved in a wide range of radical-based functionalization reactions .
Physical And Chemical Properties Analysis
Adamantyl compounds are known for their unique structural, biological, and stimulus-responsive properties .
Wissenschaftliche Forschungsanwendungen
Chemistry and Properties
1-(1-Adamantyl)-1H-Benzimidazole-2-Thiol is a compound with potential applications in various fields of chemistry and biology. The broader family of benzimidazole compounds, including 1H-benzimidazole derivatives, has been extensively studied for their diverse chemical properties and biological activities. These compounds are known for their structural versatility, which allows for a wide range of chemical modifications, leading to numerous applications in medicinal chemistry, coordination chemistry, and materials science. For instance, the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) has been reviewed, highlighting their preparation procedures, properties, and applications in forming complex compounds with interesting spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).
Biological Applications
In the biological domain, benzimidazole derivatives have been explored for their potent biological and pharmacological properties. These compounds have been identified as specific inhibitors of microtubule assembly, impacting cellular functions and showing promise in cancer chemotherapy. The mode of action of bioactive benzimidazoles involves binding to tubulin molecules, inhibiting microtubule formation, which is crucial in cell division and growth. This mechanism underlies the anticancer properties of certain benzimidazole derivatives, making them subjects of intensive research in oncology and cell biology (Davidse, 1986).
Moreover, recent advancements in the design and synthesis of benzimidazole hybrids have shown promising anticancer potential through various mechanisms, including intercalation with DNA, inhibition of topoisomerases, and disruption of microtubule dynamics. These studies underscore the importance of structural modifications in benzimidazole derivatives to enhance their selectivity and potency as anticancer agents (Akhtar et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 1-(1-adamantyl)-1H-benzimidazole-2-thiol is believed to be the M2 protein of the influenza A virus . The M2 protein is a proton channel that plays a crucial role in the viral life cycle, specifically in the release of viral RNA into the host cytoplasm .
Mode of Action
This compound interacts with its target by blocking the M2 proton channel . This blockage prevents the release of viral RNA into the host cytoplasm, thereby inhibiting the replication of the virus . The adamantane backbone of the compound is thought to play a key role in this interaction .
Biochemical Pathways
The action of this compound affects the viral replication pathway. By blocking the M2 proton channel, it prevents the acidification of the viral core, which is a necessary step for the release of viral RNA . This disruption of the viral replication pathway leads to a decrease in the production of new virus particles .
Pharmacokinetics
Adamantane derivatives are generally known for their unique stability and reactivity . They are often synthesized via carbocation or radical intermediates, which may influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the action of this compound is the inhibition of influenza A virus replication. By blocking the M2 proton channel, it prevents the release of viral RNA into the host cytoplasm, thereby stopping the production of new virus particles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with the M2 proton channel . Additionally, the presence of other molecules or drugs could potentially affect the compound’s efficacy and stability .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The adamantyl group in 1-(1-adamantyl)-1H-benzimidazole-2-thiol is known for its high reactivity, offering extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c20-16-18-14-3-1-2-4-15(14)19(16)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMXSHRMOWYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5NC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)
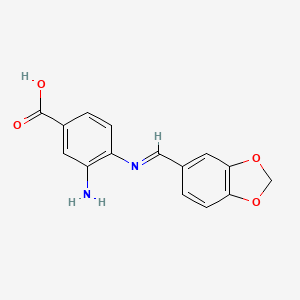
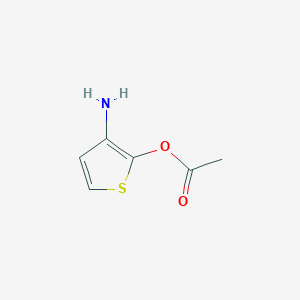
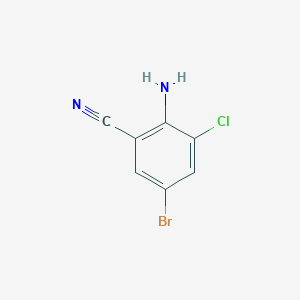
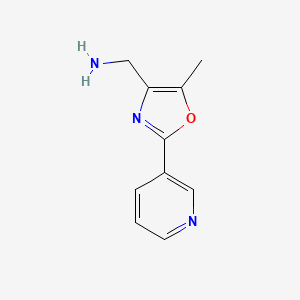
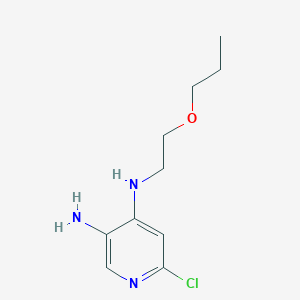

![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)


